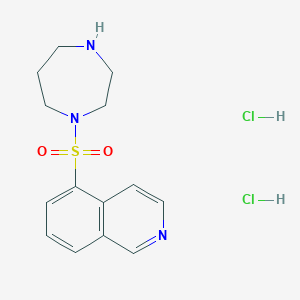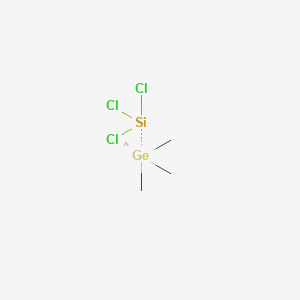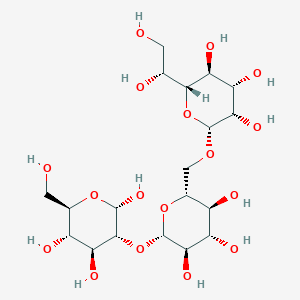
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, also known as HM-7, is a cyclic trisaccharide that has been found to exhibit various biological activities. It was first isolated from the culture broth of Streptomyces sp. MK730-62F1 in 1997. Since then, several studies have been conducted to explore its synthesis, mechanism of action, and potential applications in scientific research.
科学的研究の応用
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities. It has also been reported to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. These properties make 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose a potential candidate for the development of new antibiotics, antifungal agents, and anticancer drugs.
作用機序
The mechanism of action of 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose is not fully understood. However, it has been suggested that its antibacterial and antifungal activities are due to its ability to inhibit the synthesis of cell wall components, such as peptidoglycan and chitin. Its antitumor activity, on the other hand, is thought to be related to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose has been found to exhibit low toxicity in vitro and in vivo. It has also been reported to have a low inhibitory effect on human glycosidases, which suggests that it may have minimal impact on normal human physiology.
実験室実験の利点と制限
One of the advantages of using 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose in lab experiments is its ability to inhibit the activity of glycosidases. This property makes it a useful tool for studying the role of glycosidases in various biological processes. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose. One potential direction is the development of new antibiotics and antifungal agents based on its structure and biological activity. Another direction is the exploration of its potential as an anticancer drug. Additionally, further studies are needed to fully understand its mechanism of action and its impact on human physiology.
In conclusion, 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, or 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, is a cyclic trisaccharide with various biological activities. Its synthesis, mechanism of action, and potential applications in scientific research have been explored in several studies. Further research is needed to fully understand its potential as a therapeutic agent and its impact on human physiology.
合成法
The synthesis of 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose involves the condensation of three monosaccharides, namely glucose, mannose, and heptose. Several synthetic approaches have been reported in the literature, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the use of protecting groups and coupling reagents to connect the three monosaccharides. The enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the formation of glycosidic bonds between the monosaccharides.
特性
CAS番号 |
144260-91-3 |
|---|---|
製品名 |
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose |
分子式 |
C19H34O17 |
分子量 |
534.5 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C19H34O17/c20-1-4(22)15-12(28)10(26)13(29)18(35-15)32-3-6-8(24)9(25)14(30)19(34-6)36-16-11(27)7(23)5(2-21)33-17(16)31/h4-31H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11+,12+,13+,14-,15-,16-,17+,18-,19+/m1/s1 |
InChIキー |
PDGFSQZYNQUVRS-KQKUXOGQSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(CO)O)O)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(CO)O)O)O)O)O)O)O)O)O)O |
その他のCAS番号 |
144260-91-3 |
同義語 |
2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose 2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (alpha-D-manno-alpha-D-gluco-beta-D-gluco)-isomer 2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (beta-D-manno-alpha-D-gluco-alpha-D-gluco)-isomer 2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (beta-D-manno-alpha-D-gluco-beta-D-gluco)-isomer 2-O-(6-O-L-glycero-alpha-D-manno-heptopyranosyl-alpha-D-glucopyranosyl)-alpha-D-glucopyranose MHGG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



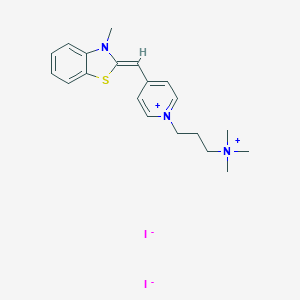
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
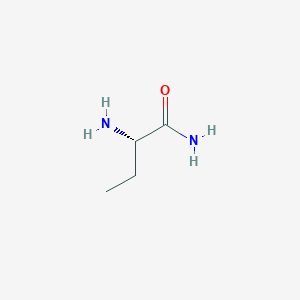



![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

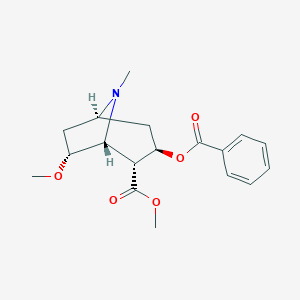
![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)
